molecular formula C8H7N3O2 B1403494 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1234615-86-1

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1403494
CAS No.: 1234615-86-1
M. Wt: 177.16 g/mol
InChI Key: GXCQEXDWMSJOIJ-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₅N₃O₂ (molar mass: 163.13 g/mol) and a predicted pKa of ~3.02 . It serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound exists as a white to light yellow solid and is hydrolytically unstable under acidic conditions, decomposing into 7-amino-6-aminopyrimidin-2-one and pyrrolo[2,3-d]pyrimidin-6-carbaldehyde . Its reactivity and structural features make it a versatile scaffold for functionalization, enabling the development of derivatives with tailored biological or physicochemical properties.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6(8(12)13)2-5-3-9-4-10-7(5)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQEXDWMSJOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Intramolecular Reactions

A common approach involves starting from a halogenated pyrimidine derivative and performing an intramolecular cyclization to form the fused pyrrolo ring. For example, a synthetic route described for related 2-chloro-7-substituted pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involves:

  • Step 1: Coupling of 5-bromo-2-chloro-N-substituted pyrimidine-4-amine with acrylic acid in the presence of nickel chloride, cuprous iodide, triphenylphosphine, and a base (e.g., N,N-diisopropylethylamine) in absolute ethanol under nitrogen atmosphere at 50–80 °C. This yields an intermediate 3-[2-chloro-4-(substituted amino)-5-pyrimidinyl]-2-acrylic acid with a yield of approximately 73%.

  • Step 2: Intramolecular cyclization of this intermediate is performed by stirring with cuprous chloride and triethylamine in dimethyl sulfoxide at 70 °C under nitrogen, followed by treatment with concentrated ammonia water and filtration to afford the 2-chloro-7-substituted-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with yields as high as 97.6%.

  • Step 3: Oxidation of the dihydro intermediate to the fully aromatic pyrrolo[2,3-d]pyrimidine system can be achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in solvents such as tetrahydrofuran at controlled temperatures (40–70 °C) under nitrogen atmosphere.

Methylation at the 7-Position

Methylation of the nitrogen at position 7 (N-7) is typically carried out after the formation of the pyrrolo[2,3-d]pyrimidine core. This can be performed by:

  • Protection of N-7 followed by selective alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Alternatively, direct methylation of the pyrrolo nitrogen using methylating agents in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).

The specific conditions depend on the sensitivity of other functional groups, but methylation is generally achieved with moderate to high yields.

Representative Data Table of Key Reaction Steps

Step Reaction Type Reagents/Catalysts Solvent(s) Conditions Yield (%) Notes
1 Coupling of pyrimidine and acrylic acid 5-bromo-2-chloro-N-substituted pyrimidine-4-amine, acrylic acid, NiCl2, CuI, PPh3, DIPEA Absolute ethanol 50–80 °C, N2, 8 h 73.1 Formation of acrylic acid substituted intermediate
2 Intramolecular cyclization CuCl, triethylamine Dimethyl sulfoxide (DMSO) 70 °C, N2, 12 h 97.6 Cyclization to dihydro pyrrolopyrimidine
3 Oxidation to aromatic system DDQ THF 40–70 °C, N2 Not specified Aromatization to pyrrolo[2,3-d]pyrimidine
4 N-7 Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) DMF or similar Ambient to reflux Moderate to high Methylation of pyrrolo nitrogen

Mechanistic and Practical Considerations

  • Catalyst Choice: The use of nickel chloride and cuprous iodide as catalysts in the coupling step avoids palladium catalysts, reducing cost and potential contamination.

  • Base Selection: Organic bases such as N,N-diisopropylethylamine and triethylamine facilitate coupling and cyclization by deprotonating intermediates and stabilizing catalytic species.

  • Solvent Effects: Polar aprotic solvents like DMSO and DMF enhance solubility of reactants and catalysts, promoting higher yields and cleaner reactions.

  • Reaction Atmosphere: Nitrogen protection is critical in all steps to prevent oxidation and side reactions, especially during cyclization and oxidation steps.

  • Temperature Control: Precise temperature control during acrylic acid addition and subsequent reactions prevents side reactions and decomposition.

Literature Examples of Related Syntheses

  • Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines, followed by hydrolysis and coupling reactions to introduce carboxylic acid groups.

  • Protection of N-7 followed by iodination and Suzuki-Miyaura coupling has been used to introduce diverse substituents, with subsequent hydrolysis yielding carboxylic acid derivatives.

  • Cyclization and chlorination of methyl-2-aminothiophene-3-carboxylate have been employed to prepare related thieno-fused pyrrolo[2,3-d]pyrimidine carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Anticancer Agents

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid serves as a precursor for developing anticancer agents. Research indicates that its derivatives exhibit promising anti-cancer activities. A study synthesized twenty-five derivatives and evaluated their efficacy in vitro, showing significant potential against various cancer cell lines.

Kinase Inhibitors

The compound is utilized as a scaffold for designing inhibitors targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Inhibitors derived from this compound have demonstrated efficacy in preclinical models of inflammation and cancer. Structure-based drug design techniques are employed to optimize these inhibitors for enhanced potency and selectivity .

Antioxidant Activity

Derivatives of this compound have been assessed for their antioxidant capabilities. For instance, certain derivatives showed high reactive oxygen species (ROS) scavenging activity with an IC50 value of 52.21 μg/mL in DPPH assays, indicating their potential in combating oxidative stress-related diseases.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various chemical modifications to introduce substituents that enhance its biological activity. These modifications allow researchers to explore a wide range of derivatives with tailored pharmacological profiles.

Synthetic Methods

Common synthetic routes include:

  • Sonogashira Coupling : This method involves coupling bromo compounds with alkynes to form intermediates that can cyclize into the desired pyrrolopyrimidine structure.
  • Intramolecular Cyclization : Following the formation of intermediates, intramolecular cyclization reactions are performed to yield the final product .

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and kinase assays are employed to evaluate the compound's specificity and potency against different kinases.

Comparative Analysis of Structural Derivatives

A comparison of notable structural derivatives highlights their unique features and potential applications:

Compound NameStructureUnique Features
2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidC8H8N4O2Contains an amino group which may enhance solubility and biological activity
4-(Dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidC10H12N4O2Features a dimethylamino group influencing pharmacokinetics
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidC8H6ClN3O2Chlorinated derivative potentially enhancing biological activity

Mechanism of Action

The mechanism of action of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, highlighting differences in substituents, physical properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound Methyl at N7, carboxylic acid at C6 C₇H₅N₃O₂ Intermediate for drug/pesticide synthesis
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Cl at C2, cyclopentyl at N7 C₁₃H₁₃ClN₃O₂ 85% yield via oxidation; potential kinase inhibitor intermediate
1,3-Dimethyl-5-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Methyl at N1/N3, 2-methylbenzyl at C5 C₁₈H₁₈N₃O₂ Enhanced lipophilicity; crystallographic stability
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Cl at C4, methyl at N7, carboxylic acid at C5 C₈H₆ClN₃O₂ Reactive chloro group for further substitutions
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Cl at C2/C4, free NH at N7 C₇H₃Cl₂N₃O₂ Higher reactivity; molecular weight 232.02 g/mol
Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid esters Esterified carboxylic acid (e.g., ethyl, methyl) Varies Fungicidal activity against Fusarium nivale

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity Alkyl vs. In contrast, the 2-methylbenzyl substituent in the 1,3-dimethyl derivative improves lipophilicity, which may influence membrane permeability . Halogenation: Chlorination at C2 (as in 2-chloro-7-cyclopentyl) or C4 (4-chloro-7-methyl) introduces electron-withdrawing effects, altering electronic density and reactivity. The dichloro derivative (2,4-dichloro) is notably more reactive due to dual leaving groups .

Functional Group Modifications

  • Carboxylic Acid vs. Esters : Esterification of the C6 carboxylic acid (e.g., ethyl ester) enhances fungicidal activity, likely due to improved bioavailability or interaction with fungal enzymes . In contrast, the free acid form is preferred for further synthetic modifications, such as amide coupling .

Synthetic Accessibility

  • The 7-methyl derivative is synthesized via multi-step routes involving cyclization and oxidation, with yields influenced by substituents. For example, the 7-cyclopentyl analog achieves 85% yield using Oxone-mediated oxidation , while ester derivatives require milder conditions to preserve labile groups .

Physicochemical Properties

  • The pKa of the carboxylic acid group (~3.02) ensures ionization at physiological pH, affecting solubility and interactions. Esters, lacking ionization, exhibit higher logP values, favoring passive diffusion .
  • Crystallographic studies of the 1,3-dimethyl-5-(2-methylbenzyl) derivative reveal planar pyrrolopyrimidine cores stabilized by intramolecular hydrogen bonds, a feature critical for solid-state stability .

Biological Activity

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N3O2C_8H_7N_3O_2 with a molecular weight of approximately 177.16 g/mol. The structure features a pyrrolo-pyrimidine core with a carboxylic acid functional group at the 6-position and a methyl group at the 7-position, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
IUPAC NameThis compound
CAS Number1378827-12-3

Synthesis

Several methods for synthesizing this compound have been documented. These methods allow for the customization of the compound and the production of various derivatives, which can enhance its pharmacological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anticancer Activity

A significant study synthesized twenty-five derivatives of this compound and investigated their anticancer properties. The results showed promising in vitro activity against various cancer cell lines. The mechanism of action appears to involve interaction with specific enzymes and receptors involved in cancer pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate that derivatives of this compound have been optimized to improve their pharmacological profiles based on DMPK (Drug Metabolism and Pharmacokinetics) studies.

Case Studies

  • In Vitro Studies : A study conducted by researchers synthesized various derivatives and tested their efficacy against human cancer cell lines. Results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound.
  • Mechanistic Studies : Another research effort focused on elucidating the mechanism of action through molecular docking studies. These studies revealed potential binding sites on target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and how can reaction conditions be tailored to improve yields?

  • Methodology : Key synthetic strategies include nucleophilic substitution at the 4-position of the pyrrolo[2,3-d]pyrimidine core, followed by regioselective carboxylation. For example, palladium-catalyzed Buchwald cross-coupling with substituted anilines or benzylamines under basic conditions can introduce functional groups (e.g., m-bromoanilino substituents) . TsCl protection of the pyrrole nitrogen enhances reactivity for subsequent SNAr reactions with amines . Optimization of solvent (DMF or THF) and temperature (60–100°C) improves yields (61–95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound and its derivatives?

  • Methodology :

  • 1H NMR : Assigns substituent positions (e.g., δ 3.62 ppm for CH2 groups in benzylamine derivatives) and confirms regiochemistry .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with CH3OH/H2O gradients .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 309.9 for trifluoromethyl derivatives) .

Q. How can solubility and stability challenges during in vitro assays be addressed?

  • Methodology : Use DMSO as a stock solvent (≤10% v/v in buffer) to maintain compound stability. For aqueous solubility, introduce polar substituents (e.g., carboxylic acid or glutamic acid conjugates) via ester hydrolysis or coupling reactions . Stability studies under physiological pH (7.4) and temperature (37°C) for 24–48 hours are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?

  • Methodology :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., m-bromoanilino) at the 4-position to enhance binding to ATP pockets in tyrosine kinases . Fluorine substitution at the 3-position improves cellular uptake and tumor targeting .
  • Bioisosteric replacements : Replace the carboxylic acid with thiophene-2-carboxamide to balance hydrophilicity and membrane permeability .
  • Kinase assays : Use ELISA-based assays to measure IC50 values against VEGFR2 or EGFR, complemented by molecular docking (AutoDock Vina) to predict binding modes .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability to identify metabolic instability. For example, ester prodrugs (e.g., diethyl glutamate conjugates) improve oral absorption .
  • Dose-response validation : Reconcile discrepancies by testing multiple doses in xenograft models (e.g., 10–100 mg/kg) and correlating tumor growth inhibition with plasma concentrations .

Q. How can computational methods optimize reaction pathways for novel derivatives?

  • Methodology :

  • Quantum chemical calculations : Use Gaussian 09 to model transition states and identify low-energy pathways for SNAr reactions .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst) for carboxylation or alkylation steps .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

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